9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)
Overview
Description
9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.5 g/mol. This compound is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) typically involves the esterification of 9H-Carbazol-3-ol, 1-heptyl-2-methyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the acetate group to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules and materials. It is also studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology: In biological research, carbazole derivatives are investigated for their potential as therapeutic agents due to their anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) can be compared with other similar compounds, such as:
9H-Carbazol-3-ol, 1-heptyl-2-methyl-: The non-esterified form of the compound, which may have different chemical and biological properties.
9H-Carbazol-3-ol, 1-heptyl-2-methyl-, butyrate (ester): A similar ester derivative with a butyrate group instead of an acetate group, which may exhibit different reactivity and applications.
9H-Carbazol-3-ol, 1-heptyl-2-methyl-, propionate (ester): Another ester derivative with a propionate group, which may have unique properties and uses.
The uniqueness of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds.
Biological Activity
9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound is characterized by a carbazole core with a heptyl and methyl substituent at specific positions and an acetate ester group. Its molecular formula is . The structure influences its solubility, reactivity, and biological interactions.
1. Antimicrobial Activity
Carbazole derivatives, including 9H-Carbazol-3-ol, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
2. Anti-inflammatory Properties
Research has shown that carbazole derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The mechanism involves modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. In vitro studies have reported that the compound reduces the secretion of TNF-α and IL-6 in activated macrophages .
3. Anticancer Activity
The anticancer potential of 9H-Carbazol-3-ol has been explored in various cancer cell lines. Notably:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.0 |
MCF-7 (breast cancer) | 3.2 |
A549 (lung cancer) | 4.5 |
The compound induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
The biological activity of 9H-Carbazol-3-ol is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may act on nuclear receptors that regulate gene expression related to cell proliferation and apoptosis.
These interactions lead to downstream effects that mediate its therapeutic benefits .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various carbazole derivatives, including 9H-Carbazol-3-ol. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the significance of the heptyl group in enhancing activity against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of carbazole derivatives in a murine model of arthritis. Treatment with 9H-Carbazol-3-ol significantly reduced paw swelling and inflammatory markers compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
(1-heptyl-2-methyl-9H-carbazol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-4-5-6-7-8-11-17-15(2)21(25-16(3)24)14-19-18-12-9-10-13-20(18)23-22(17)19/h9-10,12-14,23H,4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGIKCRNTHVIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC(=O)C)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160957 | |
Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139196-84-2 | |
Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139196842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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